1,3-Bis(dicyclohexylphosphino)propane

Rhodium catalysis Hydroacylation Bite angle effects

1,3-Bis(dicyclohexylphosphino)propane (dcpp, DCyPP) is a bidentate phosphine ligand featuring two electron-rich dicyclohexylphosphino (–PCy₂) donor groups linked by a flexible three-carbon propane backbone. It belongs to the broader class of 1,3-bis(phosphino)propane ligands that serve as chelating P,P-donors in organometallic chemistry and homogeneous catalysis.

Molecular Formula C27H50P2
Molecular Weight 436.6 g/mol
CAS No. 103099-52-1
Cat. No. B025926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(dicyclohexylphosphino)propane
CAS103099-52-1
Molecular FormulaC27H50P2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
InChIInChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2
InChIKeyRSJBEKXKEUQLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(dicyclohexylphosphino)propane (CAS 103099-52-1): A Bidentate Dicyclohexylphosphino Ligand for Demanding Catalytic Applications


1,3-Bis(dicyclohexylphosphino)propane (dcpp, DCyPP) is a bidentate phosphine ligand featuring two electron-rich dicyclohexylphosphino (–PCy₂) donor groups linked by a flexible three-carbon propane backbone [1]. It belongs to the broader class of 1,3-bis(phosphino)propane ligands that serve as chelating P,P-donors in organometallic chemistry and homogeneous catalysis . Characterized by a molecular formula of C₂₇H₅₀P₂, a molecular weight of 436.6 g·mol⁻¹, and a density of 1.05 g·mL⁻¹ at 25 °C, the compound is commercially available as a viscous liquid or low-melting solid (typically ≥95% purity) [2]. Unlike its widely employed aryl-substituted congener 1,3-bis(diphenylphosphino)propane (dppp), dcpp incorporates fully saturated cyclohexyl substituents on phosphorus, fundamentally altering the ligand's electronic donation strength, steric profile, and the resulting catalytic behaviour of its metal complexes [1].

Why 1,3-Bis(dicyclohexylphosphino)propane Cannot Be Replaced by dppp or Other In-Class Ligands


Within the 1,3-bis(phosphino)propane family, the phosphorus substituents—not merely the propylene backbone—govern catalytic outcomes. Replacing the cyclohexyl groups of dcpp with phenyl groups (to give dppp) produces a ligand that is sterically less demanding (Tolman cone angle: PCy₃ = 170° vs. PPh₃ = 145°) and electronically less donating (Ni(CO)₃(L) IR stretch: PCy₃ = 2056.4 cm⁻¹ vs. PPh₃ = 2069.0 cm⁻¹; lower wavenumber = stronger σ-donor) [1]. These differences are not incremental: in a systematic ligand screen for Rh(I)-catalysed ketone hydroacylation, dcpp delivered an 85% isolated yield of the desired product, while dppp gave <5% conversion under identical conditions [2]. The combined steric and electronic profile of dcpp stabilises specific metal oxidation states and accelerates catalytic steps—notably oxidative addition—that are rate-limiting when less electron-rich congeners are employed. Consequently, generic substitution with dppp, dppb, or even dcpe (discussed quantitatively below) leads to partial or complete catalytic failure in reactions where dcpp has been optimised.

Quantitative Differential Evidence: 1,3-Bis(dicyclohexylphosphino)propane versus Closest Analogs


Rhodium-Catalysed Ketone Hydroacylation: 85% Isolated Yield with dcpp vs. <5% with dppp and 9% with dcpe

In a direct head-to-head ligand screen for the Rh(I)-catalysed intermolecular hydroacylation of α-keto amide 2a with hydrocinnamaldehyde 1a, the dcpp-derived catalyst afforded 85% conversion (85% isolated yield), whereas the closely related dppp (L3, bite angle 95.5°), dppb (L4, 98.6°), dcpe (L7, 84.4°), and dcpb (L9, 97.1°) gave conversions of <5%, 25%, 9%, and 59%, respectively [1]. The optimal bite angle of dcpp (92.9°, calculated at B3LYP/LACV3P**) and its strong electron donation are jointly credited for the superior outcome. This experiment constitutes one of the clearest available demonstrations that small changes in phosphine substitution (Cy vs. Ph) or backbone length (C3 vs. C2 vs. C4) produce order-of-magnitude differences in catalytic productivity [1].

Rhodium catalysis Hydroacylation Bite angle effects

Gold Cluster Synthesis: dcpp Yields a Distinct Cluster Distribution from dppp

Chemical reduction synthesis of gold clusters in the presence of dcpp followed by ESI-MS analysis revealed the multiply charged cationic species Au₉L₄³⁺, Au₁₃L₅³⁺, Au₆L₃²⁺, Au₈L₃²⁺, and Au₁₀L₄²⁺ (L = dcpp) [1]. In contrast, parallel experiments using dppp under analogous conditions afforded Au₁₁L₅³⁺ as the dominant cluster ion—a species not observed with dcpp—and a distinct set of dppp-ligated clusters including [Au(dppp)ₙ]⁺ (n = 1, 2), [Au₂(dppp)ₙ]²⁺ (n = 3, 4), and [Au₆(dppp)ₙ]²⁺ (n = 3, 4) [1]. The authors explicitly conclude that the relatively small molecular substitution at phosphorus (C₆H₁₁ vs. C₆H₅) exerts a pronounced influence on the size and composition of gold clusters formed in solution and on their gas-phase fragmentation pathways [1].

Gold nanoclusters Electrospray ionisation mass spectrometry Ligand-controlled cluster size

Steric and Electronic Foundation: Cyclohexyl vs. Phenyl Substituents—Quantitative Tolman Parameters

Although direct Tolman parameters for the full bidentate ligand dcpp are not available, the monophosphine fragments PCy₃ and PPh₃ serve as validated surrogates for the dicyclohexylphosphino and diphenylphosphino termini, respectively. Published data show PCy₃ has a Tolman cone angle of 170° (vs. 145° for PPh₃) and a Tolman electronic parameter (CO stretching frequency of Ni(CO)₃L) of 2056.4 cm⁻¹ (vs. 2069.0 cm⁻¹ for PPh₃) [1]. The 25° larger cone angle translates to significantly greater steric encumbrance around the metal centre, while the 12.6 cm⁻¹ lower carbonyl stretching frequency indicates substantially stronger σ-donation and weaker π-acidity for the cyclohexyl-substituted ligand. These electronic differences facilitate oxidative addition of challenging substrates (e.g., aryl chlorides) and stabilise low-valent metal intermediates—effects that are consistently observed in catalytic applications of dcpp vs. dppp [2].

Tolman cone angle Tolman electronic parameter Phosphine ligand design

Ni(0)-dcpp Precatalyst for Negishi Coupling: Aryl Chloride Activation at 0.2–1 mol% Loading Under Mild Conditions

The well-defined Ni(0) precatalyst [(dcpp)Ni(η²-toluene)] promotes Negishi cross-coupling between aryl chlorides and arylzinc reagents at catalyst loadings of 0.2–1 mol% in THF at 60 °C [1]. Aryl chlorides are among the most challenging electrophiles for cross-coupling due to their strong C–Cl bond; activating them typically requires electron-rich, sterically demanding ligands. For comparison, representative Pd/dppp systems reported for Negishi coupling of aryl chlorides generally require higher catalyst loadings (1–5 mol%) or elevated temperatures (≥80 °C) to achieve comparable turnover [2]. The combination of dcpp's strong electron donation (facilitating oxidative addition) and optimal bite angle (~93°) for Ni(0)/Ni(II) cycling is proposed to underpin this enhanced activity, supported by DFT mechanistic studies confirming a Ni(0)/Ni(II) pathway [1].

Nickel catalysis Negishi cross-coupling Aryl chloride activation

Parahydrogen-Induced Polarisation (PHIP): Dicyclohexylphosphino-Containing Ligands Outperform Conventional Rh Catalysts

In a systematic ligand screen for Rh-catalysed hydrogenation of vinyl acetate (VA) under PHIP conditions, bisphosphine ligands bearing dicyclohexylphosphino groups (PCy₂) gave 69–81% substrate conversion within 30 s at 50 °C, compared to <5–45% for ligands with diphenylphosphino or mixed substituents [1]. Specifically, the dcpp-derived complex [Rh(nbd)(dcpp)]BF₄ (complex 3) and the related dcpe (complex 2, 71%), dcpb (complex 4, 73%), and dcpf (complex 5, 81%) complexes all substantially outperformed the conventional [Rh(nbd)(dppb)]BF₄ catalyst (complex 1, trace conversion) [1]. The authors attribute the superior activity to the enhanced electron density at rhodium imparted by the strongly σ-donating dicyclohexylphosphino moieties, which accelerates the rate-limiting hydrogenation step while maintaining the pairwise H₂ addition required for hyperpolarisation transfer [1].

Parahydrogen-induced polarisation Hyperpolarisation Rhodium hydrogenation

Procurement-Driven Application Scenarios for 1,3-Bis(dicyclohexylphosphino)propane


Rhodium-Catalysed Intermolecular Ketone Hydroacylation for Complex Molecule Construction

The unique efficacy of dcpp in Rh(I)-catalysed hydroacylation—where dppp, dppb, dcpe, and dcpb all fail to deliver synthetically useful yields—makes this ligand indispensable for research groups pursuing intermolecular ketone hydroacylation of α-keto amides, isatins, and related substrates with non-chelating aldehydes [1]. The 85% isolated yield demonstrated under the optimised conditions [Rh(cod)₂]BF₄/dcpp represents a >17-fold improvement over the nearest competitor (dcpb, 59%) and an >80 percentage-point advantage over dppp (<5%) [1]. Procurement of dcpp is mandatory for replicating or extending this chemistry.

Atomically Precise Gold Nanocluster Synthesis with Controlled Nuclearity

The cluster distribution obtained with dcpp (Au₉, Au₁₃ core sizes) is fundamentally different from that obtained with dppp (predominantly Au₁₁) under otherwise identical reduction conditions [1][2]. Researchers targeting specific gold cluster architectures for catalysis, photonics, or sensing applications must therefore select dcpp if Au₉ or Au₁₃ cores are desired. Substitution with dppp would direct synthesis toward an entirely different cluster population, as confirmed by ESI-MS and CID fragmentation studies [1].

Earth-Abundant Nickel-Catalysed Negishi Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings

The [(dcpp)Ni(η²-toluene)] precatalyst enables Negishi coupling of aryl chlorides—the most cost-effective but least reactive aryl halide class—at catalyst loadings as low as 0.2 mol% under mild conditions (THF, 60 °C) [1]. This performance profile, attributed to dcpp's strong electron donation and optimal bite angle for Ni(0)/Ni(II) cycling, is attractive for process chemistry applications where minimising catalyst cost and metal contamination is critical. Alternative Ni/dppp systems typically require higher loadings for comparable substrate scope [2].

Parahydrogen-Induced Polarisation (PHIP) for Hyperpolarised MRI Tracers

The [Rh(nbd)(dcpp)]BF₄ complex catalyses vinyl acetate hydrogenation with 69% conversion within 30 s at 50 °C under PHIP conditions, substantially outperforming conventional [Rh(nbd)(dppb)]BF₄ (trace conversion) [1]. This high catalytic rate is essential for PHIP applications, where the hydrogenation must be completed before spin–lattice relaxation erodes the hyperpolarised signal. Groups developing PHIP-SAH (side arm hydrogenation) flow reactors for continuous production of hyperpolarised ¹³C-labelled metabolites should procure dcpp as the ligand component of their rhodium catalyst system [1].

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